Biotin-PEG4-PC-PEG4-alkyne
Description
Properties
Molecular Formula |
C42H66N6O15S |
|---|---|
Molecular Weight |
927.08 |
IUPAC Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |
InChI Key |
OMTHNWBCRDLESW-UFVNHSNHSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PC-Biotin-PEG4-PEG4-alkyne |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Bioconjugation and Labeling
Biotin-PEG4-PC-PEG4-alkyne is widely used for bioconjugation, allowing for the attachment of biotin to various biomolecules such as proteins, nucleic acids, and small molecules. This labeling is essential for subsequent detection and purification processes using streptavidin or avidin-based systems. The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition reactions, creating stable triazole linkages that are integral for successful bioconjugation .
2. Drug Delivery Systems
The compound is also employed in targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can leverage the high affinity of biotin for avidin to enhance the delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and improve treatment efficacy .
3. Proteomics and Mass Spectrometry
In proteomics, biotinylated proteins can be enriched using avidin-coated beads, allowing for the identification and characterization of proteins in complex mixtures. This compound has been shown to improve the sensitivity of mass spectrometry analyses by enhancing the recovery of low-abundance proteins . For instance, studies have demonstrated that biotinylation increases the detection of newly synthesized proteins significantly compared to conventional methods .
4. Bioorthogonal Chemistry
The compound's alkyne functionality allows for bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This feature is particularly useful in metabolic labeling studies where researchers can track cellular processes or protein interactions in real-time .
Case Studies
Case Study 1: Protein Interaction Studies
A study utilized this compound to label a specific protein involved in cell signaling pathways. After conjugation, the labeled protein was isolated using streptavidin beads and analyzed via mass spectrometry. The results indicated enhanced detection sensitivity for the target protein, illustrating the compound's effectiveness in proteomic applications .
Case Study 2: Targeted Drug Delivery
In another investigation, researchers conjugated a chemotherapeutic agent to this compound to create a targeted delivery system. The study showed that this approach significantly increased drug accumulation in cancer cells while reducing systemic toxicity compared to non-targeted formulations .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: 927.08 g/mol .
- Purity: ≥95% .
- Applications: Targeted drug delivery, biomolecule labeling, and biosensor development .
Comparison with Similar Compounds
Biotin-PEG4-alkyne
- Molecular Weight : 457.6 g/mol (CAS: 1458576-00-5) .
- Key Features :
- Applications : General biotinylation, protein labeling, and click chemistry-based assays .
Dde Biotin-PEG4-alkyne
Biotin-PEG4-SS-Alkyne
- Structure : Biotin + PEG4 + disulfide (SS) bond + alkyne.
- Molecular Weight: Not explicitly stated, but disulfide bonds add ~78 g/mol .
- Key Features :
- Applications : Intracellular drug delivery, targeted therapy, and redox-responsive systems .
PC-Biotin-PEG3-alkyne
PEG4-Modified RGD Peptides (Reference Case)
- Relevance : Studies on PEG4-modified RGD peptides (e.g., 99mTc-3PRGD2) demonstrate that dual PEG4 chains enhance tumor affinity and pharmacokinetics compared to single PEG4 or PEG2 variants .
- Implication for this compound : Dual PEG4 chains likely improve biomolecule solubility and binding efficiency in vivo .
Data Table: Comparative Analysis
*Estimated based on disulfide bond addition.
Preparation Methods
Biotin Activation and PEG4 Conjugation
The synthesis begins with functionalizing biotin’s carboxyl group for amide bond formation. N-hydroxysuccinimide (NHS) ester activation is commonly employed, where biotin reacts with NHS in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a biotin-NHS ester. This intermediate is then coupled to a tetraethylene glycol (PEG4) spacer containing a primary amine:
Reaction conditions:
Photocleavable Linker Integration
The PC linker, typically a nitrobenzyl group, is introduced between two PEG4 spacers. AxPharm’s protocol involves coupling a PC-containing diacid to PEG4-diamine using carbodiimide chemistry:
Key considerations:
Alkyne Functionalization of Terminal PEG4
The terminal hydroxyl group of PEG4 is converted to an alkyne via a Williamson ether synthesis. Propargyl bromide reacts with PEG4-OH in the presence of sodium hydride:
Sequential Assembly of this compound
Stepwise Coupling of Modules
The full assembly involves three sequential reactions (Figure 1):
-
Biotin-PEG4-PC Synthesis :
Biotin-PEG4-OH is coupled to PC-PEG4-NH₂ using EDC/NHS in DMF. -
PC-PEG4-Alkyne Conjugation :
The intermediate product reacts with alkyne-functionalized PEG4 via copper-catalyzed azide-alkyne cycloaddition (CuAAC). -
Deprotection :
tert-Butyl groups are removed using trifluoroacetic acid (TFA), revealing the terminal alkyne.
Reaction Optimization Challenges
-
Steric Hindrance : Long PEG chains reduce coupling efficiency. Solutions include using excess reagents (1.5–2 eq) and extended reaction times (48–72 hours).
-
Photocleavable Linker Stability : UV light exposure during synthesis is avoided by using amber glassware and low-intensity lighting.
Purification and Characterization
Chromatographic Purification
Crude product is purified via:
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Observed m/z 927.08 [M+H]⁺ matches theoretical molecular weight.
Industrial-Scale Production Insights
Vector Laboratories and VulcanChem employ automated flow chemistry systems to enhance reproducibility:
-
Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
-
In-Line Analytics : Real-time UV monitoring ensures intermediate quality.
Applications and Functional Validation
Prepared this compound demonstrates:
Q & A
Q. What is the structural composition of Biotin-PEG4-alkyne, and how do its components contribute to its functionality in biochemical applications?
Answer: Biotin-PEG4-alkyne consists of three key components:
- Biotin : A high-affinity ligand for streptavidin/avidin, enabling isolation, detection, or purification of biotinylated molecules (e.g., proteins, nucleic acids) .
- PEG4 : A tetraethylene glycol spacer that enhances water solubility, reduces steric hindrance, and minimizes nonspecific interactions between biotin and target molecules .
- Alkyne : A reactive group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation with azide-containing molecules (e.g., antibodies, peptides) .
Methodological Insight : For optimal performance, dissolve Biotin-PEG4-alkyne in organic solvents (e.g., DMSO, DMF) before aqueous reactions to ensure solubility. Confirm conjugation efficiency via HPLC or mass spectrometry .
Q. How is Biotin-PEG4-alkyne applied in bioorthogonal labeling strategies for tracking cellular proteins?
Answer: Biotin-PEG4-alkyne enables bioorthogonal labeling via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC):
Cell-permeable labeling : Incubate cells with azide-modified probes (e.g., metabolic precursors of glycans).
Conjugation : Add Biotin-PEG4-alkyne and Cu(I) catalyst (for CuAAC) to form stable triazole linkages .
Detection : Use streptavidin-linked fluorophores or enzymes for imaging or pull-down assays .
Validation : Include negative controls (e.g., omit Cu(I) or azide probes) to rule out nonspecific binding .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction conditions when using Biotin-PEG4-alkyne for protein labeling to minimize aggregation?
Answer: Critical parameters for CuAAC optimization:
- Cu(I) source : Use 50–100 µM CuSO₄ with 2–5 mM sodium ascorbate to reduce Cu(II) to Cu(I) .
- Ligands : Add THPTA (tris-hydroxypropyltriazolylamine) or BTTAA to stabilize Cu(I), improving reaction kinetics and reducing protein denaturation .
- Temperature : Perform reactions at 4°C for sensitive proteins or 25°C for faster kinetics .
- Reaction time : Monitor conjugation efficiency at 30–60 min intervals to avoid over-labeling .
Troubleshooting : If aggregation occurs, test lower Cu(I) concentrations or switch to SPAAC (strain-promoted) to eliminate copper .
Q. How can researchers validate successful conjugation of Biotin-PEG4-alkyne to target molecules using analytical techniques?
Answer:
- HPLC : Compare retention times of the conjugate and unreacted components. A shift in elution profile confirms conjugation .
- Mass Spectrometry (MS) : Observe a mass increase corresponding to Biotin-PEG4-alkyne (MW: 457.6 Da) and the target molecule .
- Streptavidin Blot : After conjugation, incubate the product with streptavidin-HRP; a positive signal confirms biotin accessibility .
- Fluorescence Quenching : For azide-fluorophore conjugates, loss of fluorescence post-reaction indicates successful alkyne-azide bonding .
Q. What strategies mitigate solubility challenges when conjugating hydrophobic molecules with Biotin-PEG4-alkyne in aqueous buffers?
Answer:
- Co-solvents : Use 10–20% DMSO or DMF to solubilize hydrophobic molecules before adding to aqueous reactions .
- PEGylation : Leverage the PEG4 spacer to enhance hydrophilicity. If solubility remains low, consider PEG4 variants with longer PEG chains (e.g., PEG8) for larger hydrophobic payloads .
- Stepwise Conjugation : First conjugate the hydrophobic molecule to a short PEG-azide linker, then react with Biotin-PEG4-alkyne to reduce steric clashes .
Validation : Perform dynamic light scattering (DLS) to confirm conjugate monodispersity and avoid aggregation .
Q. How can Biotin-PEG4-alkyne be integrated into drug delivery systems for targeted therapy?
Answer:
- Nanoparticle Functionalization : Conjugate alkyne-modified nanoparticles with azide-bearing targeting ligands (e.g., antibodies) via CuAAC. Use biotin-streptavidin interactions to load therapeutic agents (e.g., siRNA) .
- Controlled Release : Incorporate disulfide-linked variants (e.g., Biotin-PEG4-SS-alkyne) for glutathione-responsive drug release in cancer cells .
Optimization : Quantify ligand density on nanoparticles using fluorescence-labeled streptavidin and adjust stoichiometry to balance targeting efficacy and immunogenicity .
Q. What are the limitations of Biotin-PEG4-alkyne in live-cell imaging, and how can they be addressed?
Answer:
- Copper Toxicity : CuAAC is incompatible with live cells due to Cu(I) cytotoxicity.
Solution : Use SPAAC with dibenzocyclooctyne (DBCO)-azide reactions or pre-label cells ex vivo . - Biotin Interference : Endogenous biotin in cells (e.g., in mitochondria) causes background noise.
Solution : Block nonspecific sites with free streptavidin before adding biotinylated probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
